5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine
CAS No.: 1620482-40-7
Cat. No.: VC2970589
Molecular Formula: C11H11BrN4O2
Molecular Weight: 311.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620482-40-7 |
|---|---|
| Molecular Formula | C11H11BrN4O2 |
| Molecular Weight | 311.13 g/mol |
| IUPAC Name | 5-(2-bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16) |
| Standard InChI Key | UDTPHIUYGLIGEI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)OC2=CN=C(N=C2N)N |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)OC2=CN=C(N=C2N)N |
Introduction
Chemical Identity and Structural Properties
5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a heterocyclic organic compound characterized by a pyrimidine core structure with amino groups at the 2 and 4 positions and a substituted phenoxy group at position 5. The phenoxy moiety contains a bromine atom at position 2 and a methoxy group at position 5, creating a unique chemical scaffold with specific reactivity patterns.
The compound has been thoroughly characterized through various analytical techniques, resulting in a well-established chemical identity profile. Table 1 summarizes the key identifiers and physical properties of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine |
| CAS Registry Number | 1620482-40-7 (Also reported as 1335113-09-1) |
| Molecular Formula | C11H11BrN4O2 |
| Molecular Weight | 311.14 g/mol |
| InChI | InChI=1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16) |
| InChIKey | UDTPHIUYGLIGEI-UHFFFAOYSA-N |
| SMILES | COc1ccc(Br)c(Oc2cnc(N)nc2N)c1 |
| MDL Number | MFCD28101526 |
The structural configuration of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine creates a molecule with various functional groups that can participate in different types of chemical interactions. The pyrimidine ring with its amino substituents serves as a hydrogen bond donor, while the oxygen linker and methoxy group can function as hydrogen bond acceptors. The bromine atom introduces halogen bonding capabilities and increases the molecule's lipophilicity .
Synthesis Methods and Preparation
Several methods for synthesizing 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine have been reported in scientific literature, though the synthesis typically involves the reaction of 2-bromo-5-methoxyphenol with pyrimidine-2,4-diamine under specific reaction conditions.
General Synthetic Route
The synthesis typically involves the following key steps:
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Preparation of 2-bromo-5-methoxyphenol (a key precursor)
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Coupling of the phenol with the pyrimidine component
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Purification of the final product through recrystallization or chromatographic techniques
The preparation of the brominated phenol component is a critical step in the synthesis. A patent describing the synthesis of a structurally related compound, 2-bromo-5-methoxybenzoic acid, provides insights into potential bromination strategies that may be applicable to the synthesis of our target compound .
Chemical Reactivity and Reactions
The chemical behavior of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is governed by the reactivity of its functional groups, particularly the bromine atom, the amino groups, and the ether linkages.
Types of Reactions
This compound can participate in several types of chemical reactions:
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by various nucleophiles, making this position a key site for further functionalization.
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Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions employed.
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Coupling Reactions: The brominated position makes the compound suitable for various metal-catalyzed coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Common Reagents and Conditions
Different reagents can be employed to achieve specific chemical transformations:
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For nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in appropriate solvents
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For oxidation reactions: Hydrogen peroxide or potassium permanganate
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For reduction reactions: Sodium borohydride or lithium aluminum hydride depending on the selectivity required
The amino groups in the pyrimidine ring can also participate in various reactions, including acylation, alkylation, and condensation reactions with aldehydes or ketones, providing additional sites for chemical diversification.
Biological Activities
Research suggests that 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine possesses noteworthy biological activities that make it relevant for medicinal chemistry and drug discovery efforts.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The structural features of the molecule, including the brominated phenoxy moiety and the diaminopyrimidine core, contribute to its ability to interact with microbial cell membranes or interfere with essential metabolic pathways in microorganisms.
Pharmacokinetic Considerations
The pharmacokinetic profile of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is influenced by its lipophilicity and ability to penetrate cellular membranes. These properties are crucial for understanding its bioavailability and potential efficacy as a therapeutic agent.
Research into the compound's metabolic stability and elimination pathways continues to provide insights into its suitability for drug development applications. The presence of the bromine atom and the methoxy group influences the compound's metabolic fate and potential interactions with drug-metabolizing enzymes.
Structure-Activity Relationships
The biological activity of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine can be understood in the context of its structural features and how they compare to similar compounds .
Key Structural Features
Several structural elements contribute to the biological activity of this compound:
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The diaminopyrimidine core, which is found in many bioactive compounds including antimalarials, antibiotics, and kinase inhibitors
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The bromine substituent, which enhances lipophilicity and can participate in halogen bonding interactions with biological targets
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The methoxy group, which can engage in hydrogen bonding interactions with receptor sites
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The phenoxy linker, which provides conformational flexibility to the molecule
Comparison with Structurally Related Compounds
Several related compounds have been synthesized and studied, revealing important structure-activity relationships. Table 2 compares 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine with some structural analogs identified in the scientific literature.
Table 2: Comparison with Structurally Related Compounds
| Compound | Key Structural Difference | Reported Activity |
|---|---|---|
| 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine | Reference compound | Antimicrobial, anticancer potential |
| 5-(5-chloro-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | Cl instead of Br, propan-2-yl group added | P2X3 receptor antagonist activity |
| 5-(5-bromo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | Additional propan-2-yl group | P2X3 receptor antagonist activity |
| 5-(4-methoxy-5-methylsulfonyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | Methylsulfonyl instead of Br, propan-2-yl added | Enhanced P2X receptor antagonism |
These comparisons suggest that modifications to the bromine position or the addition of alkyl groups can significantly alter the biological activity profile, potentially enhancing potency or selectivity for specific biological targets .
Research Applications
5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine has several important applications in scientific research .
Drug Discovery Applications
In medicinal chemistry, this compound serves as an important structural scaffold for developing new therapeutic agents. Its diaminopyrimidine core is found in numerous pharmaceutical compounds, and the functionalized phenoxy group offers opportunities for structural diversification .
The compound has been investigated for its potential use in developing:
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Anticancer agents, particularly those targeting cell cycle regulation and DNA synthesis
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Antimicrobial compounds that address resistance mechanisms
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Enzyme inhibitors with therapeutic potential
Chemical Biology Tools
Beyond direct therapeutic applications, 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine can serve as a valuable chemical tool for biological research. The compound can be modified to include reporter groups or affinity tags, enabling studies of protein-ligand interactions and cellular pathways.
Building Block in Synthesis
The compound functions as a versatile building block in organic synthesis. The bromine substituent provides a reactive handle for further functionalization through various coupling reactions, enabling the creation of compound libraries for structure-activity relationship studies and drug discovery programs.
Analytical Characterization
Proper identification and characterization of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine are essential for ensuring its quality and identity in research applications.
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the compound's structure. Key signals include those from the aromatic protons, the methoxy group, and the amino groups.
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula with an expected [M+H]+ peak at m/z 312.01/314.01 (reflecting the bromine isotope pattern).
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Infrared Spectroscopy: IR spectroscopy reveals characteristic bands for N-H stretching (amino groups), C-O stretching (methoxy and phenoxy groups), and aromatic ring vibrations .
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